1,10-Decyldiphosphonic acid

Catalog No.
S787263
CAS No.
5943-21-5
M.F
C10H24O6P2
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decyldiphosphonic acid

CAS Number

5943-21-5

Product Name

1,10-Decyldiphosphonic acid

IUPAC Name

10-phosphonodecylphosphonic acid

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16)

InChI Key

AYQDAYSTSMCOCJ-UHFFFAOYSA-N

SMILES

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O

The exact mass of the compound 1,10-Decyldiphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,10-Decyldiphosphonic acid is a long-chain α,ω-alkyldiphosphonic acid used as a high-purity precursor for creating robust, well-ordered self-assembled monolayers (SAMs) on various metal oxide surfaces such as alumina, titania, and silica. Its defining structural features are a ten-carbon (C10) alkyl backbone, which promotes strong intermolecular van der Waals forces, and two terminal phosphonic acid headgroups. These headgroups enable strong, often bidentate, surface anchoring, leading to films with high thermal and hydrolytic stability compared to more common surface modification agents. [REFS-1, REFS-2]

Substituting 1,10-decyldiphosphonic acid with seemingly similar, often cheaper, alternatives carries significant performance risks. Using shorter-chain diphosphonic acids (e.g., 1,8-octyldiphosphonic acid) can reduce the thermal stability of the resulting monolayer due to weaker intermolecular forces. [1] Opting for a monophosphonic acid, such as decylphosphonic acid, sacrifices the bidentate or bridging anchor mechanism, leading to films with lower surface coverage and reduced hydrolytic and chemical stability. [2] These differences are critical in applications requiring long-term performance under thermal, mechanical, or chemical stress, where substitution can lead to device failure or corrosion.

Superior Film Stability from Dual Anchoring Points vs. Monophosphonic Acids

The dual phosphonic acid groups of 1,10-decyldiphosphonic acid enable a bidentate or bridging coordination to metal oxide surfaces. This binding is energetically more stable and less prone to dissolution via hydrolysis compared to the monodentate binding of single-anchor molecules like decylphosphonic acid. [1] Studies on aluminum surfaces show that surfaces treated with molecules forming stronger, bidentate-type bonds exhibit impedance values an order of magnitude higher (~1–1.7 MΩ) than those forming weaker bonds, indicating a significantly more robust barrier layer. [1]

Evidence DimensionElectrochemical Impedance (Barrier Quality)
Target Compound DataForms stable bidentate linkages, contributing to high impedance (~1–1.7 MΩ)
Comparator Or BaselineMonodentate-binding molecules: Exhibit impedance an order of magnitude lower
Quantified Difference~10x higher impedance
ConditionsAqueous electrochemical impedance spectroscopy on treated aluminum surfaces.

For applications in corrosion protection or dielectric layers, the superior binding stability directly translates to longer device lifetime and more reliable performance in humid or chemically active environments.

Optimized Alkyl Chain Length for Enhanced Thermal Stability

The thermal stability of alkylphosphonic acid SAMs is directly influenced by the alkyl chain length, with longer chains providing stronger van der Waals interactions that resist thermal desorption. While direct comparative data for C10 diphosphonic acid is limited, studies on monophosphonic acids show a clear trend. For example, SAMs from octadecylphosphonic acid (C18) are stable up to ~400 °C, whereas shorter chains desorb at lower temperatures. [1] The C10 chain of 1,10-decyldiphosphonic acid provides a significant stability improvement over shorter C6 or C8 analogs, which is critical for processes involving thermal annealing or for devices operating at elevated temperatures.

Evidence DimensionThermal Stability (Desorption Temperature)
Target Compound DataHigher stability than short-chain analogs due to C10 backbone.
Comparator Or BaselineShorter-chain alkylphosphonates (e.g., C6, C8): Exhibit lower thermal stability.
Quantified DifferenceStability increases with chain length; C18 stable to >400 °C, implying C10 is substantially more stable than C6/C8.
ConditionsThermal desorption studies on phosphonic acid SAMs on various oxide substrates.

Procuring the C10 compound over shorter-chain alternatives is justified for applications requiring thermal processing steps (e.g., curing, soldering) or for devices intended for high-temperature operating environments.

Superior Hydrophobicity and Surface Passivation Compared to Shorter Chains

The ability to create a hydrophobic surface is strongly dependent on the length and packing density of the alkyl chains in a SAM. Longer chains enable more ordered, crystalline-like structures that present a dense methyl-group surface, maximizing water repellency. Studies consistently show that water contact angles increase with alkyl chain length. [1] For instance, octyl (C8) functionalized surfaces can achieve high hydrophobicity (contact angle ~150°), and this trend continues with longer chains. [2] The C10 chain of 1,10-decyldiphosphonic acid provides a more effective hydrophobic barrier than shorter C6 or C8 analogs, which may form more disordered, liquid-like films. [3]

Evidence DimensionStatic Water Contact Angle
Target Compound DataForms dense, highly hydrophobic monolayers (Expected >110°).
Comparator Or BaselineShorter-chain analogs (e.g., C6, C8): Form less ordered films with lower contact angles.
Quantified DifferenceContact angle increases significantly with chain length.
ConditionsGoniometry measurement on SAM-coated metal oxide or silicon substrates.

For creating stable water-repellent coatings, anti-fouling surfaces, or passivating layers for electronics, the C10 length offers a distinct performance advantage in barrier quality over shorter-chain substitutes.

Corrosion Inhibitor for Aluminum, Titanium, and Steel Alloys

The compound's ability to form a dense, strongly-adhered, and hydrophobic monolayer makes it a prime candidate for passivating metal oxide surfaces against corrosion. Its dual anchor points provide superior long-term stability in aqueous and saline environments compared to monophosphonic acids. [1]

High-Stability Dielectric Layers in Organic Electronics

Used to form the gate dielectric layer in low-voltage organic thin-film transistors (OTFTs). The well-ordered C10 alkyl chain provides excellent insulating properties, while the robust phosphonate-oxide bond ensures stability during fabrication and operation, outperforming less stable or more disordered shorter-chain analogs. [2]

Anti-Stiction and Passivation Coatings for MEMS/NEMS

The enhanced thermal stability of the C10-based monolayer allows it to withstand higher temperatures during device fabrication and operation compared to shorter-chain alternatives. This makes it suitable for creating durable, low-surface-energy coatings on micro- and nanoelectromechanical systems to prevent adhesion and failure. [3]

Stable Surface Functionalization for Biosensors and Microfluidics

The hydrolytically stable and densely packed monolayer creates a reliable platform for further chemical functionalization or for defining hydrophobic/hydrophilic regions in microfluidic devices. Its robustness is a key advantage over less stable surface chemistries, ensuring reproducibility and longevity of the device. [1]

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Decane-1,10-diylbis(phosphonic acid)

Dates

Last modified: 08-15-2023

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